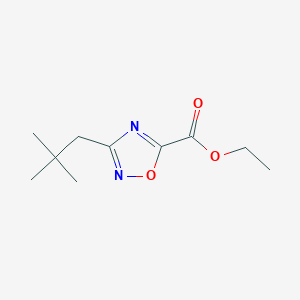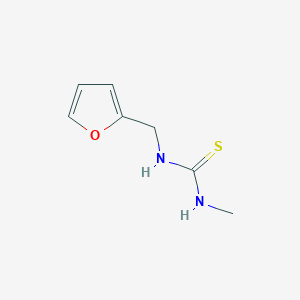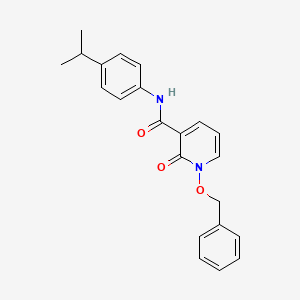
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate is a compound that falls within the broader category of organic chemical substances known for their diverse range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. While the specific compound is not directly discussed in the provided papers, the papers do cover related compounds and their syntheses, structures, and properties, which can provide insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazole derivative is achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, transformations of ethyl thiazole carboxylate into various substituted pyridine carboxylates involve reactions with aromatic amines or hydrazines . These methods suggest that the synthesis of Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate could also involve building the oxadiazole ring through a cycloaddition or condensation reaction, starting from appropriate precursors.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and confirmed by single crystal X-ray diffraction studies . The crystal structures can reveal important interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the compound . For Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate, similar techniques would likely be employed to determine its molecular structure and the interactions within its crystal lattice.
Chemical Reactions Analysis
The reactivity of related compounds is influenced by their functional groups and molecular structure. For example, ethyl pyrazolecarboxylates can undergo regioselective synthesis from ethyl pyruvate derivatives, with the formation of stable intermediates in the pyrazole ring formation . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate shows selective cyclocondensation reactions . These studies suggest that Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate may also participate in selective reactions based on its functional groups, potentially leading to the formation of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure and intermolecular interactions can affect the melting point, solubility, and stability of the compound . Theoretical calculations such as DFT can predict properties like reactivity, stability, and electronic structure . For Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate, similar analyses would be necessary to fully understand its properties, which could be important for its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Oxadiazole derivatives are synthesized through various methods, including the intramolecular dehydration of 1,2-diacylhydrazines, interaction with carbon disulfide, and microwave synthesis, showcasing their versatile chemistry and potential for creating bio-promising structures. These methods facilitate the development of compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, underlining the significance of oxadiazoles in medicinal chemistry (Karpenko et al., 2020).
Biological Roles and Applications in New Drug Development
1,3,4-Oxadiazole derivatives are highlighted for their extensive pharmacological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects, among others. Their utility spans beyond pharmaceuticals, finding applications in polymers, luminescence, and corrosion inhibition. This diversity underscores their importance in the development of new drug candidates and materials science (Rana et al., 2020).
Potential in Therapeutics
The exploration of 1,3,4-oxadiazole tailored compounds reveals their therapeutic worth across a wide range of medicinal chemistry, including anticancer, antifungal, antibacterial, and antiparasitic agents. These findings indicate the promising role of oxadiazole derivatives in designing safer and more effective drugs (Verma et al., 2019).
Applications in Metal-Ion Sensing
Recent studies have also demonstrated the application of 1,3,4-oxadiazoles in the development of chemosensors for metal ions. Their photoluminescent properties, along with excellent thermal and chemical stability, make them suitable for sensing applications, further extending the utility of oxadiazole derivatives beyond pharmaceuticals into material science and analytical chemistry (Sharma et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)8-11-7(12-15-8)6-10(2,3)4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPGRQXXFQBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)
![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)
![3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol](/img/structure/B2520612.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)



![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)

